N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide
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Overview
Description
N’-(3-BROMOBENZYLIDENE)-4-HO-2-OXO-1-PR-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromobenzylidene group attached to a quinolinecarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-BROMOBENZYLIDENE)-4-HO-2-OXO-1-PR-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE typically involves the condensation of 3-bromobenzaldehyde with a suitable hydrazide derivative. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-BROMOBENZYLIDENE)-4-HO-2-OXO-1-PR-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted benzylidene compounds.
Scientific Research Applications
N’-(3-BROMOBENZYLIDENE)-4-HO-2-OXO-1-PR-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-(3-BROMOBENZYLIDENE)-4-HO-2-OXO-1-PR-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular receptors, leading to changes in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-BROMOBENZYLIDENE)-2,4-DIHYDROXYBENZOHYDRAZIDE
- N’-(3-BROMOBENZYLIDENE)-3-NITROBENZOHYDRAZIDE
- N’-(3-BROMOBENZYLIDENE)-2-(1-NAPHTHYLOXY)PROPANOHYDRAZIDE
Uniqueness
N’-(3-BROMOBENZYLIDENE)-4-HO-2-OXO-1-PR-1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE is unique due to its quinolinecarbohydrazide moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C20H18BrN3O3 |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C20H18BrN3O3/c1-2-10-24-16-9-4-3-8-15(16)18(25)17(20(24)27)19(26)23-22-12-13-6-5-7-14(21)11-13/h3-9,11-12,25H,2,10H2,1H3,(H,23,26)/b22-12+ |
InChI Key |
BKEZKVSWKWLOKF-WSDLNYQXSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC(=CC=C3)Br)O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
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